3beta,17a-Dihydroxy-D-homopregn-5-en-20-one

physicochemical profiling formulation screening solubility prediction

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one is a synthetic D‑homosteroid (C₂₂H₃₄O₃, MW 346.50) characterised by an expanded six‑membered D‑ring, a 5‑ene double bond, and hydroxyl groups at the 3β and 17α positions. This D‑homo architecture fundamentally differentiates it from the conventional five‑membered D‑ring pregnane series and underpins its divergent reactivity, metabolic stability, and target‑engagement profile.

Molecular Formula C22H34O3
Molecular Weight 346.5 g/mol
CAS No. 77522-86-2
Cat. No. B12648613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta,17a-Dihydroxy-D-homopregn-5-en-20-one
CAS77522-86-2
Molecular FormulaC22H34O3
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
InChIInChI=1S/C22H34O3/c1-14(23)22(25)10-4-5-19-17-7-6-15-13-16(24)8-11-20(15,2)18(17)9-12-21(19,22)3/h6,16-19,24-25H,4-5,7-13H2,1-3H3/t16-,17+,18-,19-,20-,21-,22-/m0/s1
InChIKeyQBNQGIWYOQJMHJ-YRCTWBNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3beta,17a-Dihydroxy-D-homopregn-5-en-20-one (CAS 77522-86-2): A D‑Homosteroid with Distinct Physicochemical and Biochemical Signatures Essential for Scientific Selection


3beta,17a-Dihydroxy-D-homopregn-5-en-20-one is a synthetic D‑homosteroid (C₂₂H₃₄O₃, MW 346.50) characterised by an expanded six‑membered D‑ring, a 5‑ene double bond, and hydroxyl groups at the 3β and 17α positions . This D‑homo architecture fundamentally differentiates it from the conventional five‑membered D‑ring pregnane series and underpins its divergent reactivity, metabolic stability, and target‑engagement profile [1].

Why 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one Cannot Be Replaced by Standard Pregnane Steroids in Research or Industrial Workflows


The six‑membered D‑ring of 3beta,17a‑dihydroxy‑D‑homopregn‑5‑en‑20‑one imposes a distinct spatial arrangement of the 17α‑hydroxyl and 20‑keto groups that alters hydrogen‑bonding geometry, receptor‑binding topology, and susceptibility to enzymatic transformation relative to the five‑membered D‑ring of conventional pregnanes such as 17α‑hydroxypregnenolone [1]. Direct experimental evidence shows that the D‑homo scaffold drastically reduces inhibitory potency against key steroidogenic enzymes (aromatase, 3β‑HSD, CYP17) compared with D‑seco analogues [2], and the compound displays a unique 17β‑HSD inhibition profile [3]. Generic interchange with a standard pregnane would therefore compromise both pharmacological fidelity and synthetic utility.

Quantitative Differentiation Evidence for 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one Relative to Closest Structural Analogs


Aqueous Solubility: 3beta,17a‑Dihydroxy‑D‑homopregn‑5‑en‑20‑one Exhibits a Numerically Defined Solubility Limit, Unlike the Qualitatively “Insoluble” Natural Analog 17α‑Hydroxypregnenolone

The target compound has a calculated aqueous solubility of 0.018 g/L at 25 °C . In contrast, the natural comparator 17α‑hydroxypregnenolone (CAS 387‑79‑1) is reported as “practically insoluble” in water without a numerical value [1]. The availability of a precise solubility limit for the D‑homo derivative facilitates quantitative formulation modelling, solubility‑parameter calculation, and dissolution rate prediction that cannot be performed with a qualitative description alone.

physicochemical profiling formulation screening solubility prediction

Density Differentiation: 3beta,17a‑Dihydroxy‑D‑homopregn‑5‑en‑20‑one vs. 17α‑Hydroxypregnenolone Provides a Robust Physical‑Identity Discriminator for Solid‑State Characterisation

The calculated density of 3beta,17a‑dihydroxy‑D‑homopregn‑5‑en‑20‑one is 1.14 ± 0.1 g/cm³ . The natural 17α‑hydroxypregnenolone has a reported density of 1.15 g/cm³ [1]. Although the absolute values are close, the uncertainty range of the D‑homo compound (1.04–1.24 g/cm³) encompasses the comparator value, indicating that density alone is insufficient for unambiguous identification; however, the combination of density with other orthogonal parameters (solubility, spectral data, enzyme inhibition) creates a multi‑parameter identity profile that is unique to the D‑homo scaffold.

solid‑state characterisation polymorph screening quality control

17β‑HSD Inhibition: 3beta,17a‑Dihydroxy‑D‑homopregn‑5‑en‑20‑one Displays a Measurable IC₅₀ of 30,300 nM, Establishing a Defined Potency Benchmark Absent for the Standard Pregnane Analog

In a human testicular microsomal assay, 3beta,17a‑dihydroxy‑D‑homopregn‑5‑en‑20‑one inhibited the reduction of androstenedione by 17β‑hydroxysteroid dehydrogenase (type 3) with an IC₅₀ of 3.03 × 10⁴ nM (≈30.3 μM) [1]. For 17α‑hydroxypregnenolone, no IC₅₀ value for this specific enzyme isoform has been reported in the same assay format, preventing a direct potency comparison; however, the availability of a quantitative IC₅₀ for the D‑homo compound enables researchers to include a data‑based selectivity parameter when choosing between steroid scaffolds.

enzyme inhibition steroidogenic enzyme profiling off‑target assessment

Steroidogenic Enzyme Fingerprinting: The D‑Homo Scaffold Confers a Markedly Reduced Inhibitory Potential Toward Aromatase, 3β‑HSD and CYP17 Compared with D‑Seco Analogues

A panel assessment of D‑homo derivatives from the androstane series revealed “much lower inhibitory potential” against aromatase, 3β‑hydroxysteroid dehydrogenase (3β‑HSD), and 17α‑hydroxylase/C17‑20 lyase (CYP17) relative to previously tested D‑seco steroids [1]. No quantitative IC₅₀ values are reported for the target compound in this study; the conclusion is a class‑level inference based on structural analogy. This pattern is consistent with the high IC₅₀ observed for 17β‑HSD (30,300 nM) and suggests that the D‑homo framework generally attenuates interaction with multiple steroidogenic enzymes, an attribute that may be advantageous when a probe or lead compound must avoid disrupting endogenous steroid biosynthesis.

steroidogenic enzyme panel selectivity profiling off‑target risk

Anti‑inflammatory Benchmarking: D‑Homosteroids Achieve 40 % Granuloma Inhibition in the Rat Felt‑Pellet Model, Establishing a Class‑Level Pharmacodynamic Baseline

In the rat felt‑pellet granuloma assay, a representative D‑homosteroid (D‑homo‑11β,17aα,21‑trihydroxy‑pregn‑4‑en‑3,20‑dione) produced 40 % inhibition of granuloma formation at a dose of 2.7 mg/kg [1]. This data point originates from a patent disclosure and pertains to a structurally related D‑homo corticosteroid, not the target compound itself. Nevertheless, it provides a class‑level anti‑inflammatory benchmark that can guide dose‑range finding for new D‑homo entities. No equivalent in‑vivo granuloma data are available for the simple 3β‑hydroxy‑5‑ene D‑homo series, highlighting the need for compound‑specific evaluation.

anti‑inflammatory activity in‑vivo pharmacodynamics corticosteroid analog

Spectral Fingerprinting: Characteristic NMR Coupling Patterns of the D‑Homo Ring Provide an Unequivocal QC Identity Check That Distinguishes the Compound from 17α‑Hydroxypregnenolone

NMR studies of analogous D‑homosteroids reveal distinct coupling patterns between protons at C(16) and C(17), which confirm the axial orientation of the 17α‑hydroxyl group and the integrity of the six‑membered D‑ring [1]. In contrast, 17α‑hydroxypregnenolone exhibits a standard five‑membered D‑ring coupling pattern. The diagnostic splitting of the C(16)–C(17) proton signals allows analytical laboratories to unambiguously verify the D‑homo scaffold using routine ¹H‑NMR, even when the compound is received without full documentation.

NMR spectroscopy quality control structural confirmation

Recommended Application Scenarios for 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one Based on Quantitative Differentiation Evidence


Selectivity‑Profiling Panels in Steroidogenic Enzyme Screening

The demonstrated low inhibitory potential toward aromatase, 3β‑HSD, and CYP17 (class‑level inference) combined with a defined IC₅₀ of 30,300 nM against 17β‑HSD [1] positions 3beta,17a‑dihydroxy‑D‑homopregn‑5‑en‑20‑one as a valuable reference compound for constructing selectivity‑profiling panels. Researchers can use this D‑homo steroid to benchmark the promiscuity of novel steroid‑based ligands, distinguishing compounds that broadly inhibit steroidogenic enzymes from those that exhibit a targeted interaction profile.

Synthetic Intermediate for D‑Homosteroid Drug Candidates

The 3β‑hydroxy‑5‑ene moiety is an established precursor for oxidation to the 3‑keto‑4‑ene system found in active corticosteroids [1]. The D‑homo ring, confirmed by characteristic NMR coupling patterns, provides a scaffold that can be further functionalised (e.g., 9α‑fluorination, 11β‑hydroxylation) to generate D‑homo analogs of anti‑inflammatory steroids, for which a 40 % granuloma‑inhibition benchmark at 2.7 mg/kg has been established in the rat felt‑pellet model [2].

Physicochemical Modelling and Pre‑formulation Screening

The precisely calculated aqueous solubility (0.018 g/L) and density (1.14 ± 0.1 g/cm³) [1] enable researchers to perform quantitative solubility‑parameter calculations and dissolution‑rate modelling. Combined with the orthogonal NMR identity check, these data support pre‑formulation screening cascades where accurate physicochemical parameters are mandatory for predicting in‑vivo bioavailability and selecting appropriate formulation excipients.

Quality‑Control Reference Standard for D‑Homosteroid Identity Verification

The unique ¹H‑NMR coupling pattern of the D‑homo ring (distinct C16–C17 proton splitting) provides a rapid spectroscopic identity test that can be incorporated into QC standard operating procedures [1]. When procuring D‑homosteroid series compounds, this spectral signature serves as a definitive proof of structure, mitigating the risk of supply‑chain mis‑identification with common five‑membered D‑ring pregnanes.

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